N-Methyl-N-trimethylsilylaniline
Overview
Description
N-Methyl-N-trimethylsilylaniline is an organosilicon compound with the molecular formula C10H17NSi. It is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of an aniline derivative. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-trimethylsilylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The mixture is cooled to 273 K in an ice bath, and chlorotrimethylsilane is added dropwise with stirring. The reaction is allowed to reach room temperature and stirred overnight. The resulting product is then purified by filtration and removal of volatiles under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-trimethylsilylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
N-Methyl-N-trimethylsilylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in photoredox catalysis and radical reactions.
Biology: The compound can be used in the derivatization of biological molecules for analytical purposes.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-trimethylsilylaniline involves its ability to participate in electron transfer reactions. The trimethylsilyl group acts as an electrophilic leaving group, facilitating the formation of α-aminoalkyl radicals. These radicals can undergo addition reactions with various substrates, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N-Trimethylsilylaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methyl-N-trimethylsilylacetamide: Contains an acetamide group instead of an aniline derivative.
N-Methyl-N-trimethylsilyltrifluoroacetamide: Contains a trifluoroacetamide group.
Uniqueness
N-Methyl-N-trimethylsilylaniline is unique due to the combination of the trimethylsilyl group and the aniline derivative. This structural feature imparts distinct reactivity and makes it a valuable reagent in various chemical transformations. Its ability to participate in photoredox catalysis and radical reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
N-methyl-N-trimethylsilylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZXFCNMHQMIBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497407 | |
Record name | N,1,1,1-Tetramethyl-N-phenylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17890-34-5 | |
Record name | N,1,1,1-Tetramethyl-N-phenylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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